2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride
Overview
Description
2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride is a bicyclic organic compound with the molecular formula C5H12Cl2N2. It is a derivative of 2,5-diazabicyclo[2.2.1]heptane, a structure characterized by a bicyclic framework containing two nitrogen atoms. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diazabicyclo[2.2.1]heptane, dihydrochloride typically involves the reaction of a suitable precursor with hydrochloric acid. One common method involves the cyclization of a diamine precursor under acidic conditions to form the bicyclic structure, followed by the addition of hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions and as a building block for the synthesis of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-diazabicyclo[2.2.1]heptane, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different positioning of nitrogen atoms.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with a different ring size and nitrogen atom arrangement.
Uniqueness
2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride is unique due to its specific bicyclic structure and the positioning of nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical and biological applications .
Properties
IUPAC Name |
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H/t4-,5-;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDOCGDMKRSJMT-ALUAXPQUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CN2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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